2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid may involve large-scale batch reactors where the reactants are combined under controlled conditions . The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzoyl derivative.
Reduction: Formation of 4-hydroxybenzyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it has been shown to inhibit tubulin polymerization, leading to antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzoyl)piperidine: Lacks the acetic acid moiety but shares the methoxybenzoyl-piperidine structure.
4-(4-Hydroxybenzoyl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(4-Methoxybenzoyl)piperidin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid is unique due to the presence of both the methoxybenzoyl and acetic acid moieties, which confer specific chemical and biological properties . This combination allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZFDWKHRIWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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